N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a complex organic compound classified under the category of triazolothiadiazines. These compounds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and enzyme inhibitory properties. The compound's structure features a triazole and thiadiazole ring system, which contributes to its biological activity and potential applications in medicinal chemistry.
The synthesis of N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine typically involves several key steps:
This synthetic approach highlights the importance of optimizing conditions to achieve high yields and purity.
The molecular structure of N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine can be described by the following data:
Property | Value |
---|---|
Molecular Formula | C16H21N5OS |
Molecular Weight | 331.4 g/mol |
IUPAC Name | N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine |
InChI | InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14... |
InChI Key | JMGKFPJVOOPJMD-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CC1=NN=C2N1N=C(S2)C(C)OC3=CC=CC=C3 |
This detailed structural information is crucial for understanding the compound's reactivity and interactions with biological targets.
N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine can undergo various chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry and drug development.
The mechanism of action for N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with specific molecular targets:
These mechanisms contribute to its pharmacological effects and therapeutic potential in treating conditions like cancer and neurodegenerative diseases.
The physical and chemical properties of N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine are essential for its application:
Understanding these properties aids in determining suitable applications in scientific research and industry .
N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine has several scientific applications:
These applications highlight the compound's significance in medicinal chemistry and drug discovery .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3